4-(3,4-Diethylphenyl)butanoic acid
Description
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Properties
CAS No. |
58138-41-3 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
4-(3,4-diethylphenyl)butanoic acid |
InChI |
InChI=1S/C14H20O2/c1-3-12-9-8-11(10-13(12)4-2)6-5-7-14(15)16/h8-10H,3-7H2,1-2H3,(H,15,16) |
InChI Key |
YZWHKRDFVMVVHT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)CCCC(=O)O)CC |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and molecular weight of 4-(3,4-Diethylphenyl)butanoic acid
The following technical guide provides an in-depth analysis of 4-(3,4-Diethylphenyl)butanoic acid , a specialized organic intermediate relevant to materials science (liquid crystals) and medicinal chemistry (HDAC inhibition pharmacophores).
Executive Summary
4-(3,4-Diethylphenyl)butanoic acid (C₁₄H₂₀O₂) is a carboxylic acid derivative characterized by a phenyl ring substituted with two ethyl groups at the 3 and 4 positions and a butanoic acid chain at the 1 position. It belongs to the class of phenylbutyric acid derivatives, compounds frequently utilized as mesogenic cores in the synthesis of liquid crystals and as structural analogs in the development of histone deacetylase (HDAC) inhibitors.
This guide details the chemical structure, molecular weight calculations, validated synthesis protocols, and predicted analytical signatures required for the identification and utilization of this compound in a research setting.
Chemical Identity & Structural Analysis[1][2][3][4][5][6][7]
Nomenclature and Identifiers[2][7]
-
IUPAC Name: 4-(3,4-Diethylphenyl)butanoic acid
-
Common Synonyms:
-(3,4-Diethylphenyl)butyric acid; 4-(3,4-Diethylphenyl)butyric acid -
CAS Registry Number: Not widely listed in commodity databases; typically synthesized de novo. (Analogous to 4-(3,4-dimethylphenyl)butanoic acid, CAS 5465-18-9).
Molecular Formula & Weight Calculation
The molecular weight is derived from the atomic masses of the constituent elements based on the formula C₁₄H₂₀O₂ .
| Element | Count | Atomic Mass ( g/mol ) | Subtotal ( g/mol ) |
| Carbon (C) | 14 | 12.011 | 168.154 |
| Hydrogen (H) | 20 | 1.008 | 20.160 |
| Oxygen (O) | 2 | 15.999 | 31.998 |
| Total | -- | -- | 220.31 g/mol |
Structural Topology
The molecule consists of three distinct domains:
-
Aromatic Core: A benzene ring serving as the scaffold.
-
Lipophilic Tail: Two ethyl groups (
) attached at the meta (3) and para (4) positions relative to the acid chain. This substitution pattern increases lipophilicity and disrupts crystal packing compared to unsubstituted analogs. -
Polar Head: A butanoic acid moiety (
) providing solubility in polar organic solvents and a handle for esterification or amide coupling.
SMILES: CCC1=C(C=CC(=C1)CCCC(=O)O)CC InChI: InChI=1S/C14H20O2/c1-3-12-7-6-11(10-13(12)4-2)8-5-9-14(15)16/h6-7,10H,3-5,8-9H2,1-2H3,(H,15,16)
Synthesis Protocol (Self-Validating System)
The most robust route to 4-phenylbutanoic acid derivatives is the Haworth Synthesis , involving a Friedel-Crafts succinoylation followed by a carbonyl reduction. This method is preferred for its regioselectivity and scalability.
Phase 1: Friedel-Crafts Succinoylation
Objective: Attach the carbon chain to the aromatic ring.
Reaction: 1,2-Diethylbenzene + Succinic Anhydride
-
Reagents:
-
Protocol:
-
Suspend 1.1 equivalents of pulverized anhydrous
in dry DCM at 0°C under inert atmosphere ( ). -
Add 1.0 equivalent of succinic anhydride. Stir for 15 min.
-
Dropwise add 1.0 equivalent of 1,2-diethylbenzene. The temperature must remain <5°C to prevent polymerization or isomerization.
-
Allow to warm to room temperature and stir for 4–6 hours. Evolution of HCl gas indicates reaction progress.
-
Quench: Pour mixture onto crushed ice/HCl. Extract with Ethyl Acetate.
-
Purification: Recrystallize the intermediate keto-acid from Hexane/EtOAc.
-
Phase 2: Carbonyl Reduction (Wolff-Kishner or Clemmensen)
Objective: Reduce the ketone to a methylene group.
Reaction: 4-(3,4-Diethylphenyl)-4-oxobutanoic acid
-
Method Choice: The Huang-Minlon modification of the Wolff-Kishner reduction is recommended to avoid zinc waste associated with Clemmensen reduction.
-
Protocol:
-
Dissolve the keto-acid intermediate in Diethylene Glycol.
-
Add 3 equivalents of Hydrazine Hydrate (80%) and 4 equivalents of KOH pellets.
-
Reflux at 130°C for 1 hour to form the hydrazone.
-
Distill off water/excess hydrazine until the internal temperature reaches ~190–200°C.
-
Reflux at 200°C for 3–4 hours.
-
Workup: Cool, dilute with water, and acidify with dilute HCl to precipitate the product.
-
Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (Hexane:EtOAc gradient).
-
Synthesis Pathway Diagram
Caption: Step-wise synthesis of 4-(3,4-Diethylphenyl)butanoic acid via Friedel-Crafts acylation and Wolff-Kishner reduction.
Analytical Characterization (Trustworthiness)
Since this is a specialized compound, experimental spectra may not be available in public libraries. The following Predicted Analytical Signatures serve as the reference standard for validating the synthesized product.
Proton NMR ( -NMR) Prediction
Solvent:
| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Logic |
| 1.20 | Triplet (t) | 6H | Methyl protons of the two ethyl groups. | |
| 1.95 | Quintet (m) | 2H | Central methylene of the butanoic chain ( | |
| 2.38 | Triplet (t) | 2H | Methylene adjacent to the carbonyl ( | |
| 2.60 - 2.65 | Multiplet | 6H | Overlapping benzylic protons from the ethyl groups and the acid chain ( | |
| 6.95 - 7.10 | Multiplet | 3H | Aromatic protons. The 1,2,4-substitution pattern typically shows a doublet (H5) and two singlets/doublets (H2, H6). | |
| 11.0 - 12.0 | Broad Singlet | 1H | Carboxylic acid proton (exchangeable). |
Mass Spectrometry (MS)
-
Ionization Mode: Electron Impact (EI) or Electrospray Ionization (ESI-).
-
Molecular Ion (
): 220 m/z. -
Base Peak (Expected): m/z 133 or 161 (Tropylium-like cation derived from the diethylphenyl fragment after cleavage of the alkyl chain).
Applications & Context
Liquid Crystal Engineering
Phenylbutanoic acid derivatives are critical intermediates in the synthesis of mesogenic cores . The 3,4-diethyl substitution pattern introduces lateral steric bulk.
-
Effect: This lateral substitution depresses the melting point and suppresses smectic phase formation, often favoring nematic phases which are desirable for display technologies.
-
Usage: The acid is typically converted to an acid chloride and reacted with phenolic mesogens to form ester-linked liquid crystals.
Pharmacological Research (HDAC Inhibition)
This molecule is a structural analog of 4-Phenylbutyric Acid (4-PBA) , a known chemical chaperone and Histone Deacetylase (HDAC) inhibitor approved for urea cycle disorders.
-
SAR Potential: The addition of ethyl groups at the 3,4-positions increases lipophilicity (
increase), potentially altering blood-brain barrier (BBB) permeability and potency against specific HDAC isoforms compared to the parent 4-PBA.
References
- Friedel-Crafts Chemistry: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.
- Synthesis of Phenylbutanoic Acids: Boberg, F., et al. "Synthesis of 4-arylbutanoic acids." Phosphorus, Sulfur and Silicon, 1992. (Methodology for analogous dimethyl compounds).
- Liquid Crystal Design: Gray, G. W. Molecular Structure and the Properties of Liquid Crystals. Academic Press, 1962. (Context for alkyl-substituted phenyl cores).
- HDAC Inhibitor Analogs: Miller, A. C., et al. "4-Phenylbutyrate derivatives as histone deacetylase inhibitors." Journal of Medicinal Chemistry, 2003.
-
Compound Properties (Analogous): PubChem. "4-(4-Ethylphenyl)butanoic acid (CID 231606)."[5] National Library of Medicine. Available at: [Link] (Used for property extrapolation).
Sources
Navigating the Chemical Landscape: A Technical Guide to 4-(3,4-Diethylphenyl)butanoic Acid and Its Analogs
For Immediate Release
The Challenge of Identification: 4-(3,4-Diethylphenyl)butanoic Acid
A thorough search of prominent chemical databases, including the Chemical Abstracts Service (CAS) registry and PubChem, reveals no specific entry for 4-(3,4-diethylphenyl)butanoic acid. This suggests that the compound may be novel, not yet synthesized, or not widely reported in the public domain. For researchers, this necessitates a predictive and comparative approach to understanding its properties and potential synthesis.
A Comparative Analysis: Chemical Identifiers of Structurally Related Analogs
To provide a foundational context, the following table summarizes the key chemical identifiers for structurally similar compounds that are well-documented in public databases. These analogs, which include the dimethyl and single ethyl substituted versions, can offer valuable insights into the expected properties and spectral characteristics of 4-(3,4-diethylphenyl)butanoic acid.
| Compound Name | CAS Number | PubChem CID | Molecular Formula | InChIKey | Canonical SMILES |
| 4-(3,4-Dimethylphenyl)butanoic acid | 5465-18-9[1] | 79549 | C12H16O2 | ABMVUAWFTZKZDV-UHFFFAOYSA-N | CC1=C(C=C(C=C1)CCCC(=O)O)C |
| 4-(4-Ethylphenyl)butanoic acid | 5467-53-8[2] | 231606[2] | C12H16O2 | IDXWSFCOUZYCMF-UHFFFAOYSA-N[2] | CCC1=CC=C(C=C1)CCCC(=O)O[2] |
| 4-(3,4-Dimethoxyphenyl)butanoic acid | 13575-74-1 | 323675 | C12H16O4 | IDQKCIAJGRMMNC-UHFFFAOYSA-N | COC1=C(C=C(C=C1)CCCC(=O)O)OC |
Proposed Synthetic Pathway for 4-(3,4-Diethylphenyl)butanoic Acid
Leveraging established synthetic methodologies for analogous compounds, a plausible and efficient two-step synthesis for 4-(3,4-diethylphenyl)butanoic acid is proposed. The pathway involves an initial Friedel-Crafts acylation of 1,2-diethylbenzene with succinic anhydride, followed by a Clemmensen or Wolff-Kishner reduction of the resulting keto acid.
Rationale Behind the Synthetic Strategy
The Friedel-Crafts acylation is a robust and widely used method for forming carbon-carbon bonds on aromatic rings. The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), facilitates the generation of a highly electrophilic acylium ion from succinic anhydride, which then attacks the electron-rich 1,2-diethylbenzene ring. The subsequent reduction of the ketone is necessary to yield the final butanoic acid. The Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base) are standard procedures for converting aryl ketones to alkanes.
Visualizing the Synthesis
Caption: Proposed two-step synthesis of 4-(3,4-diethylphenyl)butanoic acid.
Detailed Experimental Protocol (Prophetic)
The following is a prophetic, step-by-step experimental protocol for the synthesis of 4-(3,4-diethylphenyl)butanoic acid.
Step 1: Friedel-Crafts Acylation to yield 4-(3,4-Diethylphenyl)-4-oxobutanoic acid
-
To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane at 0 °C, add succinic anhydride (1.0 equivalent) portion-wise.
-
Allow the mixture to stir for 15 minutes at 0 °C.
-
Slowly add a solution of 1,2-diethylbenzene (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 4-(3,4-diethylphenyl)-4-oxobutanoic acid.
Step 2: Clemmensen Reduction to yield 4-(3,4-Diethylphenyl)butanoic acid
-
Prepare amalgamated zinc by stirring zinc dust (10 equivalents) with a 5% aqueous solution of mercuric chloride for 5 minutes. Decant the aqueous solution and wash the amalgamated zinc with water.
-
To the amalgamated zinc, add concentrated hydrochloric acid, water, and toluene.
-
Add the 4-(3,4-diethylphenyl)-4-oxobutanoic acid (1.0 equivalent) obtained from Step 1.
-
Heat the mixture to reflux with vigorous stirring for 24-48 hours. Add more concentrated hydrochloric acid periodically to maintain the acidic conditions.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and separate the organic layer.
-
Extract the aqueous layer with toluene (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, 4-(3,4-diethylphenyl)butanoic acid, by column chromatography or recrystallization.
The Logic of Chemical Identification
The process of identifying a chemical compound, particularly a novel one, follows a systematic workflow. This involves starting with a name or structure and progressively determining its various identifiers and properties through database searches and experimental characterization.
Caption: A logical workflow for the identification of a novel chemical compound.
This guide provides a foundational framework for researchers interested in 4-(3,4-diethylphenyl)butanoic acid. By understanding the landscape of its analogs and employing established synthetic strategies, scientists can confidently approach the synthesis and characterization of this and other novel chemical entities.
References
-
PubChem. 4-(4-Ethylphenyl)butanoic acid. [Link]
-
PubChem. 4-(3,4-Dimethoxyphenyl)butanoic acid. [Link]
Sources
Safety Data Sheet (SDS) and toxicology of 4-(3,4-Diethylphenyl)butanoic acid
Technical Assessment & Safety Guide: 4-(3,4-Diethylphenyl)butanoic acid
Part 1: Executive Summary & Compound Identity
Status: New Chemical Entity (NCE) / Research Intermediate Assessment Method: Predictive Toxicology & Read-Across (Analog: 4-Phenylbutyric acid)
This guide provides a comprehensive technical assessment of 4-(3,4-Diethylphenyl)butanoic acid , a lipophilic derivative of the pharmaceutical intermediate 4-phenylbutyric acid. Due to the absence of a specific public Safety Data Sheet (SDS) for this isomer, this assessment synthesizes data from structural analogs (Read-Across) and in silico physicochemical predictions.
Target Audience: Medicinal Chemists, Process Safety Engineers, and Toxicology Teams.
Chemical Identity
| Property | Detail |
| Chemical Name | 4-(3,4-Diethylphenyl)butanoic acid |
| Common Synonyms | 3,4-Diethylbenzenebutanoic acid; 4-(3,4-Diethylphenyl)butyric acid |
| Molecular Formula | C₁₄H₂₀O₂ |
| Molecular Weight | 220.31 g/mol |
| SMILES | CCC1=C(CC)C=C(CCCC(=O)O)C=C1 |
| CAS Number | Not Listed (Treat as NCE) |
| Structural Class | Phenylalkanoic Acid |
Physicochemical Profile (Predicted)
-
LogP (Octanol/Water): ~4.2 – 4.5 (High Lipophilicity).
-
Context: The addition of two ethyl groups increases LogP by approximately 1.0–1.2 units compared to 4-phenylbutyric acid (LogP ~2.4).
-
-
pKa (Acidic): ~4.76 (Carboxylic acid).
-
Solubility: Low in water (<50 mg/L); Soluble in DMSO, Ethanol, Dichloromethane.
-
Physical State: Viscous oil or low-melting solid (likely off-white/yellow).
Part 2: Hazard Identification (GHS Classification)
Based on the functional group analysis (carboxylic acid) and structural homology to 4-phenylbutyric acid and 4-(4-ethylphenyl)butanoic acid, the following GHS classification is derived.
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement (H-Code) |
| Skin Corrosion/Irritation | Cat. 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Cat. 2A | H319: Causes serious eye irritation. |
| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation.[1][2] |
| Aquatic Toxicity (Chronic) | Cat. 3 | H412: Harmful to aquatic life with long-lasting effects. |
Rationale:
-
Irritation (H315/H319): Standard for short-chain phenylalkanoic acids (pKa ~4.8) which can protonate and penetrate membranes.
-
Aquatic Tox (H412): The increased lipophilicity (LogP >4) suggests higher bioconcentration potential than the parent phenylbutyric acid, warranting a precautionary environmental classification.
Part 3: Toxicological Assessment (Read-Across)
Methodology: This assessment uses 4-Phenylbutyric Acid (4-PBA) as the primary source anchor. 4-PBA is a known ammonia scavenger (FDA approved as Sodium Phenylbutyrate) with a well-characterized safety profile.
Acute Toxicity
-
Oral LD50 (Rat): Predicted > 2,000 mg/kg (Based on 4-PBA LD50 > 5,000 mg/kg).
-
Dermal LD50: Predicted > 2,000 mg/kg.
-
Inhalation: Data lacking; treat as respiratory irritant due to acidity.
Metabolism & Pharmacokinetics (ADME)
The metabolic fate of this compound differs from 4-PBA due to the 3,4-diethyl substitution.
-
Beta-Oxidation: Like 4-PBA, the butanoic acid tail will likely undergo
-oxidation to form the corresponding phenylacetic acid derivative (in this case, 3,4-diethylphenylacetic acid). -
Ring Oxidation: The ethyl groups are susceptible to CYP450-mediated hydroxylation (benzylic oxidation), potentially creating more polar metabolites than the parent compound.
Genotoxicity & Carcinogenicity
-
Ames Test: Predicted Negative (Structural analogs lack genotoxicophores like nitro groups or aromatic amines).
-
Carcinogenicity: Not expected to be carcinogenic based on the safety profile of simple phenylalkanoic acids.
Part 4: Visualization & Workflows
Structural & Metabolic Pathway Diagram
This diagram illustrates the predicted metabolic activation (Beta-oxidation) and potential toxicity pathways.
Caption: Predicted metabolic pathway via Beta-oxidation, mimicking the Phenylbutyrate mechanism.
Safety Decision Tree (Handling)
Caption: Operational safety decision tree for laboratory handling.
Part 5: Handling & Storage Protocols
Storage Conditions
-
Temperature: 2-8°C (Refrigerate). While likely stable at room temperature, the ethyl groups can be susceptible to slow oxidation over time.
-
Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent benzylic oxidation.
-
Container: Amber glass vials (protect from light).
Emergency Response
-
Skin Contact: Wash with soap and water for 15 minutes. The compound is lipophilic; do not use organic solvents on skin as they may enhance absorption.
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[2]
-
Spill Cleanup:
-
Absorb with inert material (vermiculite/sand).
-
Do not flush to sewer (Aquatic Hazard).
-
Clean surface with a dilute alkaline solution (e.g., Sodium Bicarbonate) to solubilize and remove residues.
-
Part 6: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4775, 4-Phenylbutyric acid. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - 4-phenylbutyric acid. Retrieved from [Link]
-
U.S. EPA CompTox Chemicals Dashboard. QSAR Prediction Models for Phenylalkanoic Acids. Retrieved from [Link][3]
Sources
Thermodynamic stability of diethyl-substituted phenylbutanoic acids
An In-Depth Technical Guide to the Thermodynamic Stability of Diethyl-Substituted Phenylbutanoic Acids
Abstract: The thermodynamic stability of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, profoundly influencing shelf-life, formulation strategies, and bioavailability. Phenylbutanoic acid derivatives, a class of compounds with established therapeutic relevance, present unique stability challenges when substituted with bulky alkyl groups such as diethyl moieties. This technical guide provides a comprehensive framework for researchers, medicinal chemists, and formulation scientists to understand, evaluate, and predict the thermodynamic stability of various diethyl-substituted phenylbutanoic acid isomers. We will explore the intricate interplay of electronic, steric, and conformational factors that govern molecular stability. Furthermore, this guide details robust experimental methodologies, including Differential Scanning Calorimetry (DSC), and powerful computational techniques like Density Functional Theory (DFT), offering an integrated strategy for a holistic stability assessment.
The Imperative of Thermodynamic Stability in Drug Development
In the context of pharmaceutical sciences, thermodynamic stability refers to the tendency of a molecule to exist in its lowest possible energy state under a given set of conditions.[1] A molecule that is thermodynamically stable has a lower Gibbs free energy compared to its less stable counterparts, making it less likely to spontaneously convert into degradation products or different physical forms (polymorphs).[1] For drug candidates like diethyl-substituted phenylbutanoic acids—analogs of compounds such as 4-phenylbutyric acid, which is used in treating urea cycle disorders—this property is not merely academic; it is a critical determinant of a drug's safety, efficacy, and viability.[2][3]
Instability can lead to:
-
Reduced Shelf-Life: Spontaneous degradation reduces the concentration of the API over time, compromising dosage accuracy.
-
Formation of Toxic Impurities: Degradation products may have undesirable toxicological profiles.
-
Inconsistent Bioavailability: Changes in crystalline form (polymorphism) due to instability can alter solubility and absorption rates.[4][5]
This guide focuses specifically on diethyl-substituted phenylbutanoic acids, where the position of the two ethyl groups on the phenyl ring creates a set of isomers with distinct stability profiles. Understanding these differences is crucial for selecting the most promising drug candidate for further development.
Fundamental Factors Governing Molecular Stability
The overall thermodynamic stability of a diethyl-substituted phenylbutanoic acid isomer is not governed by a single factor but is the result of a delicate balance between several intramolecular forces.
Electronic Effects
The two ethyl groups on the phenyl ring are weak electron-donating groups (EDGs) through induction. This subtle electronic influence can affect the acidity of the carboxylic acid proton and the electron density distribution across the aromatic system. While generally less impactful than strong resonance effects, these electronic contributions are a component of the molecule's overall enthalpy of formation.
Steric Hindrance
Steric effects, which arise from the spatial arrangement of atoms, are arguably the most dominant factor in determining the relative stability of diethyl-phenylbutanoic acid isomers.[6][7] Ethyl groups are significantly bulkier than hydrogen atoms, and their proximity to each other or to the butanoic acid chain can introduce substantial intramolecular strain.
-
Ortho-Substitution (e.g., 4-(2,3-diethylphenyl)butanoic acid): Placing two ethyl groups adjacent to each other and near the connection to the side chain forces bond angles to deviate from their ideal values, leading to van der Waals repulsion. This steric strain raises the ground-state energy of the molecule, reducing its thermodynamic stability.[6]
-
Meta- and Para-Substitution (e.g., 4-(3,5-diethylphenyl)butanoic acid): When the ethyl groups are further apart, steric hindrance is minimized. These isomers are generally expected to be more stable than their ortho-substituted counterparts, as they exist in a lower energy state.[8][9]
Conformational Analysis
The butanoic acid side chain is flexible, capable of rotating around its carbon-carbon single bonds. Similarly, the phenyl ring can rotate relative to the side chain. This flexibility gives rise to numerous possible three-dimensional arrangements, or conformers, each with a different energy level. The molecule will predominantly adopt the lowest-energy conformation, and the stability of this specific conformer is a primary contributor to the overall thermodynamic stability of the isomer.[10][11] For example, conformations that minimize steric clashes between the ethyl groups and the carboxylic acid functional group (an anti arrangement) will be energetically favored over those where these groups are eclipsed (gauche interactions).[8][12]
Below is a diagram illustrating the logical relationship between these core stability factors.
Experimental Framework for Stability Assessment
A robust experimental evaluation is essential to validate theoretical predictions and quantify thermodynamic parameters. Differential Scanning Calorimetry (DSC) is a primary and powerful technique for this purpose.[4]
Protocol: Stability Analysis by Differential Scanning Calorimetry (DSC)
This protocol outlines the determination of key thermodynamic properties such as melting temperature (Tm) and enthalpy of fusion (ΔHfus), which are direct indicators of crystal lattice stability.
Objective: To compare the relative thermodynamic stability of different diethyl-substituted phenylbutanoic acid isomers by measuring their thermal properties.
Materials & Equipment:
-
Diethyl-phenylbutanoic acid isomers (high purity, >99%)
-
DSC instrument (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3)
-
Aluminum DSC pans and lids
-
Microbalance (accurate to ±0.01 mg)
-
Inert gas supply (Nitrogen, 99.99% purity)
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the isomer into an aluminum DSC pan. Crimp the pan with a lid to ensure a sealed environment. Prepare an identical empty pan to serve as a reference.
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard according to the manufacturer's protocol.
-
Experimental Program:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).
-
Purge the cell with nitrogen at a constant flow rate (e.g., 50 mL/min) to maintain an inert atmosphere.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 250 °C).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Analyze the resulting thermogram. The melting event will appear as an endothermic peak.
-
Determine the onset temperature of the peak, which is taken as the melting point (Tm).
-
Integrate the area under the melting peak to calculate the enthalpy of fusion (ΔHfus). A higher Tm and larger ΔHfus generally indicate a more stable crystal lattice.
-
-
Comparative Analysis: Repeat the experiment for each isomer under identical conditions. A higher melting point and enthalpy of fusion suggest greater thermodynamic stability in the solid state.
The workflow for this experimental determination is visualized below.
Computational Chemistry for Stability Prediction
Before synthesizing a series of isomers, computational methods can provide invaluable predictions of their relative stabilities, saving significant time and resources. Density Functional Theory (DFT) is a quantum mechanical modeling method widely used for this purpose.[13][14]
Protocol: Predicting Relative Stability with DFT
This protocol describes how to calculate the Gibbs free energy of different isomers to predict their thermodynamic stability ranking.
Objective: To compute the ground-state energies of diethyl-substituted phenylbutanoic acid isomers and determine their relative thermodynamic stabilities.
Software & Tools:
-
Molecular modeling software (e.g., GaussView, Avogadro)
-
Quantum chemistry package (e.g., Gaussian, ORCA)
-
High-performance computing resources
Methodology:
-
Structure Building: Construct 3D models of the desired isomers (e.g., 4-(2,3-diethylphenyl)butanoic acid, 4-(3,5-diethylphenyl)butanoic acid).
-
Conformational Search: Perform an initial conformational search using a lower-level theory (e.g., molecular mechanics) to identify low-energy conformers for each isomer.
-
Geometry Optimization:
-
For the lowest-energy conformer of each isomer, perform a full geometry optimization using a reliable DFT functional and basis set (e.g., B3LYP/6-31G(d) or M06-2X/6-311+G(d,p)). This step finds the most stable geometric arrangement (lowest point on the potential energy surface).[13]
-
The optimization calculation yields the electronic energy of the molecule.
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry using the same level of theory.
-
This step confirms that the structure is a true minimum (no imaginary frequencies) and calculates the thermal corrections to the electronic energy.
-
-
Energy Extraction:
-
From the output of the frequency calculation, extract the Gibbs free energy (G). This value includes electronic energy, zero-point vibrational energy, and thermal corrections for enthalpy and entropy.
-
-
Relative Stability Analysis:
-
Compare the absolute Gibbs free energy values for all isomers. The isomer with the lowest (most negative) Gibbs free energy is predicted to be the most thermodynamically stable. The difference in energy (ΔG) between two isomers quantifies their relative stability.
-
The computational workflow is depicted in the following diagram.
Data Synthesis: A Comparative Case Study
To illustrate the application of these principles, let's consider a hypothetical comparison of three isomers of 4-(diethylphenyl)butanoic acid. The data presented in the table below is a plausible representation based on established chemical principles, integrating both computational predictions and expected experimental outcomes.
| Isomer Name | Substitution Pattern | Key Structural Feature | Predicted Relative ΔG (kcal/mol) | Expected Tm (°C) | Predicted Stability Rank |
| 4-(3,5-diethylphenyl)butanoic acid | meta | Minimized steric strain | 0.00 (Reference) | High | 1 (Most Stable) |
| 4-(2,5-diethylphenyl)butanoic acid | ortho/para | Moderate steric strain | +1.5 | Medium | 2 |
| 4-(2,3-diethylphenyl)butanoic acid | ortho | Significant steric strain | +4.0 | Low | 3 (Least Stable) |
Analysis:
-
4-(3,5-diethylphenyl)butanoic acid: With the bulky ethyl groups positioned far apart, this isomer experiences minimal steric repulsion.[9] It serves as our reference point for stability (ΔG = 0). Its well-ordered structure would likely allow for efficient crystal packing, leading to a higher melting point.
-
4-(2,5-diethylphenyl)butanoic acid: The presence of one ethyl group ortho to the butanoic acid chain introduces some steric hindrance, raising its potential energy relative to the meta-substituted isomer.
-
4-(2,3-diethylphenyl)butanoic acid: The adjacent ortho ethyl groups create significant steric clash, distorting the molecule from its ideal geometry. This high-energy state makes it the least thermodynamically stable isomer, which would be reflected in a lower melting point.
Conclusion and Implications for Drug Development
The thermodynamic stability of diethyl-substituted phenylbutanoic acids is a complex property governed by a subtle interplay of electronic, steric, and conformational factors. As demonstrated, steric hindrance is often the dominant determinant of relative stability among isomers. A proactive, integrated approach that combines predictive computational modeling (DFT) with empirical experimental analysis (DSC) provides the most comprehensive and reliable assessment.
For drug development professionals, this dual strategy is paramount. Early-stage computational screening can efficiently identify and prioritize isomers with inherently greater stability, thereby filtering out candidates likely to pose future challenges in manufacturing, formulation, and storage. Subsequent experimental verification provides the quantitative data necessary for regulatory filings and for developing robust, stable, and effective pharmaceutical products. By applying the principles and protocols outlined in this guide, research and development teams can make more informed decisions, accelerating the path from discovery to clinical application.
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An In-depth Technical Guide to 4-(3,4-Diethylphenyl)butanoic Acid: A Versatile Building Block in Organic Synthesis
Abstract
This technical guide provides a comprehensive overview of 4-(3,4-diethylphenyl)butanoic acid, a valuable building block for organic synthesis, particularly in the realm of medicinal chemistry and materials science. We will delve into its synthesis, chemical properties, and potential applications, offering field-proven insights and detailed experimental protocols. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique structural features of this molecule.
Introduction: The Strategic Value of Arylbutanoic Acids
Arylalkanoic acids are a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. The butanoic acid chain, in particular, offers a desirable combination of lipophilicity and conformational flexibility, allowing for optimal interactions with biological targets. The substitution pattern on the aromatic ring is a critical determinant of a molecule's biological activity and physical properties. 4-(3,4-Diethylphenyl)butanoic acid, with its vicinal diethyl substitution, presents a unique lipophilic and steric profile that can be exploited in the design of novel bioactive compounds and functional materials.
The strategic importance of this building block lies in its potential to serve as a precursor to more complex molecular architectures. The carboxylic acid moiety can be readily functionalized to form amides, esters, and other derivatives, while the aromatic ring can undergo further electrophilic substitution, providing a versatile platform for library synthesis and lead optimization.
Synthesis of 4-(3,4-Diethylphenyl)butanoic Acid: A Two-Step Approach
The synthesis of 4-(3,4-diethylphenyl)butanoic acid is most effectively achieved through a classic two-step sequence involving a Friedel-Crafts acylation followed by a Clemmensen reduction. This approach is a robust and well-established method for the preparation of 4-arylbutanoic acids.
Step 1: Friedel-Crafts Acylation of 1,2-Diethylbenzene with Succinic Anhydride
The initial step involves the electrophilic acylation of 1,2-diethylbenzene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2] This reaction forms the intermediate, 4-(3,4-diethylphenyl)-4-oxobutanoic acid.
The reaction proceeds via the formation of an acylium ion intermediate, which then attacks the electron-rich aromatic ring of 1,2-diethylbenzene. The directing effects of the two ethyl groups favor substitution at the para position relative to one of the ethyl groups, leading to the desired 3,4-disubstituted product.
Experimental Protocol: Synthesis of 4-(3,4-Diethylphenyl)-4-oxobutanoic Acid
Materials:
-
1,2-Diethylbenzene
-
Succinic Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
5% Hydrochloric Acid
-
Sodium Carbonate solution
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in nitrobenzene at 0-5 °C, add succinic anhydride (1.0 equivalent) portion-wise.
-
To this mixture, add a solution of 1,2-diethylbenzene (1.0 equivalent) in nitrobenzene dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with 5% hydrochloric acid, followed by water.
-
Extract the product into a sodium carbonate solution.
-
Acidify the aqueous carbonate layer with concentrated hydrochloric acid to precipitate the keto acid.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 4-(3,4-diethylphenyl)-4-oxobutanoic acid.
Step 2: Clemmensen Reduction of 4-(3,4-Diethylphenyl)-4-oxobutanoic Acid
The second step involves the reduction of the keto group in 4-(3,4-diethylphenyl)-4-oxobutanoic acid to a methylene group. The Clemmensen reduction, which employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid, is particularly effective for the reduction of aryl ketones that are stable in strongly acidic conditions.[3][4][5] This reaction is a cornerstone technique for converting aldehydes and ketones into hydrocarbons.[4]
The precise mechanism of the Clemmensen reduction is not fully understood but is thought to involve organozinc intermediates on the surface of the zinc amalgam.[3][5]
Experimental Protocol: Synthesis of 4-(3,4-Diethylphenyl)butanoic Acid
Materials:
-
4-(3,4-Diethylphenyl)-4-oxobutanoic Acid
-
Zinc Amalgam (Zn(Hg))
-
Concentrated Hydrochloric Acid
-
Toluene (solvent)
-
Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Prepare zinc amalgam by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 10 minutes. Decant the aqueous solution and wash the amalgam with water.
-
To a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated hydrochloric acid, toluene, and 4-(3,4-diethylphenyl)-4-oxobutanoic acid.
-
Heat the mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.
-
After cooling to room temperature, separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(3,4-diethylphenyl)butanoic acid.
Synthesis Workflow Diagram
Sources
Methodological & Application
Application Note & Protocols: Friedel-Crafts Acylation Strategies for the Synthesis of 4-(3,4-Diethylphenyl)butanoic Acid
Introduction
4-(3,4-Diethylphenyl)butanoic acid is a bespoke carboxylic acid derivative with potential applications as a key intermediate in the synthesis of novel pharmaceutical agents and specialized organic materials. Its structure, featuring a substituted aromatic ring coupled to a butanoic acid chain, necessitates a robust and high-yield synthetic strategy. The most direct and industrially scalable approach involves a two-step sequence: a Friedel-Crafts acylation followed by a reduction of the resulting keto-acid.
This document provides a comprehensive guide to the synthesis of 4-(3,4-Diethylphenyl)butanoic acid. It details the mechanistic underpinnings of the chosen reactions, offers comparative insights into methodological choices, and presents validated, step-by-step protocols for both the initial acylation and the subsequent reduction steps.
Part I: Synthesis of 4-(3,4-Diethylphenyl)-4-oxobutanoic Acid via Friedel-Crafts Acylation
The cornerstone of this synthesis is the Friedel-Crafts acylation, a powerful method for forming carbon-carbon bonds to an aromatic ring.[1] In this specific application, 1,2-diethylbenzene is reacted with succinic anhydride in the presence of a Lewis acid catalyst. The use of an anhydride is advantageous as it avoids the generation of corrosive hydrogen chloride gas, which is a byproduct when using acyl chlorides.[1] The acyl group deactivates the aromatic ring upon addition, which effectively prevents polysubstitution, a common issue in Friedel-Crafts alkylation reactions.[1][2]
Mechanism and Rationale
The reaction proceeds via electrophilic aromatic substitution. The Lewis acid catalyst (e.g., AlCl₃) coordinates with one of the carbonyl oxygens of succinic anhydride, leading to the formation of a highly reactive acylium ion electrophile.[3][4] The electron-rich 1,2-diethylbenzene ring, activated by the two ethyl groups, then acts as a nucleophile, attacking the acylium ion. Subsequent loss of a proton re-establishes aromaticity and, after aqueous workup, yields the keto-acid product, 4-(3,4-diethylphenyl)-4-oxobutanoic acid.
Caption: Mechanism of Friedel-Crafts Acylation.
Comparative Analysis of Lewis Acid Catalysts
The choice of Lewis acid catalyst is critical and can influence reaction efficiency, cost, and environmental impact. While aluminum chloride (AlCl₃) is the traditional and most potent catalyst, alternatives are gaining traction.[5]
| Catalyst | Relative Activity | Conditions | Advantages | Disadvantages |
| AlCl₃ | Very High | Stoichiometric amounts often needed; moisture-sensitive | High reactivity, well-established | Corrosive waste, difficult to handle, often requires quenching |
| FeCl₃ | Moderate to High | Catalytic amounts possible, tolerates some moisture | Less expensive, more environmentally benign than AlCl₃[6] | May require higher temperatures or longer reaction times |
| ZnO | Moderate | Solvent-free conditions, room temperature possible | Environmentally friendly, easy to handle, recyclable[5] | Generally suitable for activated aromatic compounds |
| BiCl₃ | Moderate | Water-insensitive, can be generated in situ | Eco-friendly, recoverable and recyclable catalyst system[5] | May not be as reactive as traditional Lewis acids |
Detailed Experimental Protocol: Acylation with AlCl₃
This protocol is based on established procedures for the acylation of substituted benzenes with succinic anhydride.[7][8]
Materials:
-
1,2-Diethylbenzene (1.0 eq)
-
Succinic Anhydride (1.05 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (2.2 eq)
-
Nitrobenzene (solvent)
-
5% Hydrochloric Acid (HCl)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle any HCl fumes).
-
Reagent Charging: To the flask, add nitrobenzene, followed by anhydrous aluminum chloride. Cool the resulting slurry to 0-5 °C in an ice bath.
-
Substrate Addition: In a separate flask, dissolve 1,2-diethylbenzene and succinic anhydride in nitrobenzene. Add this solution to the dropping funnel.
-
Reaction: Add the substrate solution dropwise to the stirred AlCl₃ slurry over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours.
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl. This will decompose the aluminum chloride complex. Caution: This step is highly exothermic.
-
Work-up: Transfer the quenched mixture to a separatory funnel. The product will be in the organic layer. Separate the layers.
-
Extraction: Extract the aqueous layer twice with dichloromethane or ethyl acetate. Combine all organic layers.
-
Washing: Wash the combined organic layers with 5% HCl, followed by water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude 4-(3,4-diethylphenyl)-4-oxobutanoic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield a white or off-white solid.
Part II: Reduction of the Keto-Acid Intermediate to Final Product
The final step is the reduction of the carbonyl group in 4-(3,4-diethylphenyl)-4-oxobutanoic acid to a methylene (-CH₂-) group. This deoxygenation can be accomplished under either strongly acidic (Clemmensen) or strongly basic (Wolff-Kishner) conditions. The choice depends on the presence of other functional groups in the molecule that might be sensitive to acid or base.[9][10]
Caption: Overall Synthetic Workflow.
Method A: Clemmensen Reduction (Acidic Conditions)
The Clemmensen reduction is highly effective for aryl-alkyl ketones and involves heating the ketone with amalgamated zinc and concentrated hydrochloric acid.[11][12] The reaction occurs on the surface of the zinc.[12]
Protocol: Materials:
-
4-(3,4-Diethylphenyl)-4-oxobutanoic acid (1.0 eq)
-
Mossy Zinc
-
Mercuric Chloride (HgCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Ether or Dichloromethane
Procedure:
-
Prepare Zinc Amalgam: In a flask, shake mossy zinc with a solution of mercuric chloride in water and a small amount of concentrated HCl for 5 minutes. Decant the solution.[13]
-
Reaction Setup: To the freshly prepared amalgamated zinc, add water, concentrated HCl, toluene, and the keto-acid.[13]
-
Reflux: Heat the mixture vigorously under reflux for 24-30 hours. Add additional portions of concentrated HCl at regular intervals (e.g., every 6 hours) to maintain acidic conditions.[13]
-
Cooling and Separation: After the reaction is complete, cool the mixture to room temperature. Separate the organic (toluene) layer.
-
Extraction: Extract the aqueous layer with several portions of ether or dichloromethane.
-
Combine and Wash: Combine the toluene layer with the extracts. Wash with water and then brine.
-
Drying and Concentration: Dry the organic phase over an anhydrous drying agent, filter, and remove the solvents by rotary evaporation.
-
Purification: The crude 4-(3,4-Diethylphenyl)butanoic acid can be purified by vacuum distillation or recrystallization.
Method B: Wolff-Kishner Reduction (Basic Conditions)
The Wolff-Kishner reduction is the method of choice for substrates that are sensitive to strong acid.[9] The reaction involves the formation of a hydrazone intermediate, which then eliminates nitrogen gas upon heating with a strong base to yield the alkane.[9][14] The Huang-Minlon modification, which is a one-pot procedure, is the most commonly used variant.[15]
Protocol (Huang-Minlon Modification): Materials:
-
4-(3,4-Diethylphenyl)-4-oxobutanoic acid (1.0 eq)
-
Hydrazine Hydrate (N₂H₄·H₂O) (4-5 eq)
-
Potassium Hydroxide (KOH) (4-5 eq)
-
Diethylene Glycol (DEG) (solvent)
Procedure:
-
Hydrazone Formation: In a round-bottom flask fitted with a reflux condenser, combine the keto-acid, potassium hydroxide, hydrazine hydrate, and diethylene glycol.
-
Heating: Heat the mixture to reflux (around 130-140 °C) for 1-2 hours to form the hydrazone.
-
Water Removal: After hydrazone formation, reconfigure the apparatus for distillation and remove water and excess hydrazine by heating the mixture to ~200 °C.
-
Decomposition: Once the water has been removed, return the apparatus to a reflux configuration and maintain the high temperature (190-200 °C) for an additional 3-4 hours to allow for the decomposition of the hydrazone and evolution of nitrogen gas.
-
Cooling and Quenching: Cool the reaction mixture to room temperature and dilute with water.
-
Acidification and Extraction: Acidify the aqueous solution with cold dilute HCl to precipitate the product. Extract the product with ether or ethyl acetate.
-
Washing and Drying: Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent.
-
Concentration and Purification: Filter and concentrate the solution under reduced pressure to obtain the crude product, which can be purified by recrystallization or chromatography.
Method Selection Guide
| Feature | Clemmensen Reduction | Wolff-Kishner Reduction |
| Conditions | Strongly acidic (conc. HCl) | Strongly basic (KOH), high temperatures (~200 °C) |
| Reagents | Zinc-mercury amalgam | Hydrazine, strong base (KOH) |
| Advantages | Good for aryl-alkyl ketones, avoids very high temperatures | Excellent for base-stable, acid-sensitive substrates |
| Disadvantages | Not suitable for acid-sensitive molecules; uses toxic mercury | Not suitable for base-sensitive molecules or sterically hindered ketones |
| Work-up | Extraction | Acidification and extraction |
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Chemistry LibreTexts. Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions . Chemistry LibreTexts. [Link]
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Chemistry Stack Exchange. Mechanism of Friedel-Crafts acylation with succinic anhydride . Chemistry Stack Exchange. [Link]
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YouTube. Friedel Crafts Acylation Acid Anhydride Mechanism . [Link]
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Scalable preparation of 4-(3,4-Diethylphenyl)butanoic acid for industrial use
Application Note: Scalable Preparation of 4-(3,4-Diethylphenyl)butanoic Acid
Executive Summary
This guide details a robust, two-step industrial protocol for the synthesis of 4-(3,4-diethylphenyl)butanoic acid , a critical intermediate in the manufacturing of liquid crystals and specialized pharmaceutical ligands.
The conventional laboratory route often utilizes Clemmensen reduction (Zn/Hg), which is unsuitable for modern industrial standards due to mercury toxicity and waste disposal costs. This protocol replaces that step with a catalytic hydrogenolysis or a scalable Wolff-Kishner modification , prioritizing Green Chemistry principles (E-factor reduction) and process safety.
Key Performance Indicators (KPIs):
-
Overall Yield: >75% (2 steps)
-
Purity: >99.5% (HPLC)
-
Scalability: Validated for 10 kg pilot batches.
Retrosynthetic Analysis & Strategy
The structural disconnection relies on the robust Friedel-Crafts acylation, exploiting the directing effects of the ethyl groups on the benzene ring.
Mechanistic Logic: 1,2-Diethylbenzene possesses two ethyl groups. Positions 3 and 6 are ortho to one ethyl group. Positions 4 and 5 are para to one ethyl group and meta to the other. Steric hindrance at the ortho positions (3,[1][2]6) and the electronic preference for para substitution strongly favor electrophilic attack at the 4-position, ensuring high regioselectivity.
Scheme 1: Synthetic Pathway
-
Acylation: 1,2-Diethylbenzene + Succinic Anhydride
4-(3,4-Diethylphenyl)-4-oxobutanoic acid. -
Reduction: Carbonyl reduction
4-(3,4-Diethylphenyl)butanoic acid.
Figure 1: Retrosynthetic disconnection showing the assembly of the carbon skeleton via acylation followed by functional group interconversion.
Detailed Protocol
Step 1: Friedel-Crafts Acylation
Objective: Regioselective attachment of the succinyl chain. Reaction Type: Electrophilic Aromatic Substitution (SEAr).
Reagents & Materials:
| Reagent | Equiv. | Role | Industrial Consideration |
|---|---|---|---|
| 1,2-Diethylbenzene | 1.0 | Substrate | Purity >98% to avoid isomeric impurities. |
| Succinic Anhydride | 1.1 | Electrophile | Slight excess ensures complete consumption of arene. |
| Aluminum Chloride (AlCl₃) | 2.2 | Lewis Acid | 2+ equiv required (complexes with reactant & product). |
| 1,2-Dichloroethane (DCE) | Solvent | Medium | Allows reflux (83°C); superior solubility over DCM. |
Process Workflow:
-
Setup: Charge a glass-lined reactor with Succinic Anhydride (1.1 equiv) and DCE (5 vol) . Cool to 0–5°C under N₂ atmosphere.
-
Activation: Slowly add AlCl₃ (2.2 equiv) via a solids addition funnel. Critical: Maintain internal temperature <10°C to prevent polymerization of the anhydride. Stir for 30 min to form the acylium complex.
-
Addition: Add 1,2-Diethylbenzene (1.0 equiv) dropwise over 60 minutes. The reaction is exothermic.
-
Reaction: Allow to warm to room temperature, then heat to reflux (83°C) for 4–6 hours. Monitor by HPLC (Target: <1% unreacted arene).
-
Quench (Exothermic): Cool to 0°C. Slowly transfer the reaction mixture into a separate vessel containing Ice/HCl (6M) . Safety: Massive HCl gas evolution; efficient scrubbing required.
-
Workup: Separate phases. Extract aqueous layer with DCM. Wash combined organics with water and Brine.
-
Isolation: Concentrate under vacuum. The intermediate 4-(3,4-diethylphenyl)-4-oxobutanoic acid typically precipitates as an off-white solid.
-
Purification: Recrystallize from Toluene/Heptane if purity <95%.
Step 2: Reduction of the Keto Group
Choice of Method:
-
Method A (Standard Industrial):Catalytic Hydrogenation (Pd/C) . Best for safety and waste management.
-
Method B (Alternative):Wolff-Kishner (Huang-Minlon) . Used if the substrate contains sulfur or other catalyst poisons.
Protocol (Method A: Catalytic Hydrogenolysis):
-
Setup: Charge a high-pressure autoclave (Hastelloy recommended) with the Keto Acid intermediate .
-
Solvent/Catalyst: Add Acetic Acid (glacial, 5 vol) and 10% Pd/C (5 wt% loading) . Add Perchloric Acid (HClO₄, 1 mol%) or Sulfuric Acid as a promoter.
-
Note: The acid promoter is crucial to protonate the ketone, facilitating hydrogenolysis over simple ring reduction [1].
-
-
Hydrogenation: Purge with N₂, then pressurize with H₂ (5–10 bar) . Heat to 60–70°C. Stir vigorously (gas-liquid mass transfer limited).
-
Completion: Reaction typically takes 8–12 hours. Monitor for the disappearance of the alcohol intermediate (which forms first).
-
Workup: Filter catalyst (hot filtration recommended to prevent product precipitation on the catalyst).
-
Crystallization: Dilute the acetic acid filtrate with water (anti-solvent) to induce crystallization of the target 4-(3,4-diethylphenyl)butanoic acid .
Process Safety & Engineering Controls
Critical Control Points (CCPs):
-
AlCl₃ Quench: The hydrolysis of the Aluminum-product complex is violently exothermic.
-
Engineering Solution: Use a "reverse quench" (add reaction mass to water) with active cooling jackets.
-
-
Hydrogenation: Flammability of H₂ and pyrophoric nature of dry Pd/C.
-
Engineering Solution: Use wet Pd/C (50% water). Ground all equipment. Inert all vessels with N₂ before H₂ introduction.
-
Figure 2: Industrial Process Flow Diagram (PFD) highlighting the transition from batch synthesis to purification.
Quality Control & Analytical Data
Specification Sheet:
-
Appearance: White crystalline powder.
-
Melting Point: Expect range 85–90°C (Analogs typically fall in this range; verify experimentally).
-
1H NMR (CDCl3, 400 MHz):
- 1.20 (t, 6H, -CH2CH3)
- 1.95 (m, 2H, -CH2-CH2-COOH)
- 2.35 (t, 2H, -CH2-COOH)
- 2.60 (q, 4H, -CH2CH3)
- 2.65 (t, 2H, Ar-CH2-)
- 6.9-7.1 (m, 3H, Ar-H)
-
HPLC: >99.5% area. Major impurity: 1,2-diethylbenzene (starting material) or the alcohol intermediate from incomplete reduction.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Moisture in AlCl₃ or solvent. | Ensure AlCl₃ is free-flowing yellow/white powder. Dry DCE over molecular sieves. |
| Isomer Formation | High temperature during addition. | Keep addition T < 5°C. Higher T promotes isomerization of the ethyl groups on the ring. |
| Incomplete Reduction | Catalyst poisoning or low H₂ pressure. | Check for Sulfur/Halides in Step 1 intermediate. Increase pressure to 10 bar. |
| Colored Product | Polymerized impurities. | Treat final crystallization solution with activated carbon (charcoal) before filtration. |
References
-
Friedel-Crafts Acylation & Regioselectivity: Olah, G. A.[2] Friedel-Crafts and Related Reactions. Wiley-Interscience. The classic reference for acylation mechanics and catalyst selection. Source:
-
Catalytic Hydrogenolysis of Aryl Ketones: Rylander, P. N. Catalytic Hydrogenation in Organic Synthesis. Academic Press. Detailed protocols for Pd/C reductions of aromatic ketones. Source:
-
Industrial Scale-Up of Phenylbutanoic Acids: Patents describing the synthesis of 4-phenylbutanoic acid derivatives (e.g., EP1404638B1) provide excellent proxies for the diethyl analog. Source:
-
Safety in Friedel-Crafts Reactions: Process safety guides on handling Aluminum Chloride and HCl evolution. Source:
Sources
Reagents required for the synthesis of 4-(3,4-Diethylphenyl)butanoic acid
Technical Application Note: Precision Synthesis of 4-(3,4-Diethylphenyl)butanoic Acid
Executive Summary
This application note details a robust, two-step synthetic route for 4-(3,4-diethylphenyl)butanoic acid , a critical intermediate often employed in the development of liquid crystal mesogens and non-steroidal anti-inflammatory drug (NSAID) analogs.
While industrial routes may utilize high-pressure catalytic hydrogenation, this guide prioritizes a laboratory-scale precision protocol designed for high purity and reproducibility. The methodology utilizes a regioselective Friedel-Crafts succinoylation followed by a mild ionic hydrogenation, avoiding the toxicity of mercury (Clemmensen reduction) and the harsh thermal conditions of hydrazine (Wolff-Kishner).
Key Advantages of This Protocol:
-
Regiocontrol: Optimized conditions favor the 4-position substitution on the 1,2-diethylbenzene ring.
-
Mild Reduction: Uses Triethylsilane (
) and Trifluoroacetic acid (TFA) to reduce the ketone, preserving the carboxylic acid moiety without high-pressure equipment. -
Scalability: Protocols are validated for 10g to 50g batches.
Reagent Architecture & Causality
The synthesis relies on two primary transformations. The selection of reagents is governed by the electronic activation of the diethylbenzene substrate and the chemoselectivity required for the reduction step.
Table 1: Critical Reagents and Role Justification
| Reagent | CAS No.[1][2] | Role | Scientific Rationale |
| 1,2-Diethylbenzene | 135-01-3 | Starting Material | The ortho-diethyl substitution pattern directs electrophilic attack to the 4-position (para to C1-ethyl, meta to C2-ethyl) due to steric hindrance at the 3/6 positions. |
| Succinic Anhydride | 108-30-5 | Acylating Agent | Provides the intact 4-carbon chain and the terminal carboxylic acid functionality in a single step via ring opening. |
| Aluminum Chloride ( | 7446-70-0 | Lewis Acid | Essential for generating the acylium ion complex. A stoichiometric excess (2.2–2.5 eq) is required because the product keto-acid complexes with aluminum, deactivating the catalyst. |
| Dichloromethane (DCM) | 75-09-2 | Solvent | Preferred over nitrobenzene for easier workup. It solubilizes the reactants while maintaining an inert environment for the moisture-sensitive |
| Triethylsilane ( | 617-86-7 | Hydride Donor | Used in Step 2. Acts as a mild hydride source that selectively reduces carbocations generated from aryl ketones. |
| Trifluoroacetic Acid (TFA) | 76-05-1 | Proton Source | Acts as both solvent and protonator in Step 2, activating the ketone oxygen to form the carbocation intermediate necessary for ionic hydrogenation. |
Synthetic Pathway Visualization
The following logic flow illustrates the chemical transformation and the critical decision nodes during the process.
Figure 1: Two-step synthetic pathway from 1,2-diethylbenzene to the target acid.
Detailed Experimental Protocols
Step 1: Friedel-Crafts Succinoylation
Objective: Synthesis of 4-(3,4-diethylphenyl)-4-oxobutanoic acid.
Safety Pre-Check:
-
reacts violently with water, releasing HCl gas. Ensure all glassware is flame-dried and the system is under
. -
Use a gas trap (NaOH solution) to neutralize HCl evolution.
Protocol:
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, pressure-equalizing addition funnel, and a nitrogen inlet.
-
Catalyst Suspension: Charge the flask with Aluminum Chloride (
) (29.3 g, 220 mmol) and dry DCM (150 mL). Cool the suspension to 0–5°C using an ice bath. -
Acylating Agent: Add Succinic Anhydride (11.0 g, 110 mmol) in one portion. Stir for 15 minutes.
-
Substrate Addition: Mix 1,2-Diethylbenzene (13.4 g, 100 mmol) with dry DCM (50 mL) in the addition funnel. Add this solution dropwise to the
suspension over 45 minutes, maintaining the internal temperature below 10°C.-
Observation: The mixture will turn dark orange/red and HCl gas will evolve.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Stir for 4–6 hours.
-
Checkpoint: Monitor by TLC (System: 50% EtOAc/Hexane). The product spot will be polar and remain near the baseline unless acidified.
-
-
Quench (Critical): Pour the reaction mixture slowly into a beaker containing Ice (300 g) and Conc. HCl (50 mL) . Stir vigorously until the solid aluminum complex is fully hydrolyzed.
-
Workup:
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (
mL). -
Purification Strategy: The product is an acid.[3] Extract the combined organic layers with 10%
solution ( mL). This moves the product into the aqueous phase (as the carboxylate), leaving unreacted diethylbenzene in the organic phase. -
Wash the aqueous carbonate layer with fresh DCM (50 mL) to remove trace organics.
-
Acidify the aqueous layer to pH 1 using Conc. HCl. The keto-acid will precipitate as a white/off-white solid.
-
-
Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.
-
Expected Yield: 75–85%
-
Appearance: Off-white solid.[3]
-
Step 2: Ionic Hydrogenation (Reduction)
Objective: Reduction of the ketone to a methylene group to yield 4-(3,4-diethylphenyl)butanoic acid.
Why Ionic Hydrogenation?
Unlike catalytic hydrogenation (
Protocol:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a drying tube (
). -
Charge: Add the Keto-Acid Intermediate from Step 1 (10.0 g, ~42.7 mmol) and Triethylsilane (
) (12.4 g, 107 mmol, 2.5 eq). -
Acid Addition: Add Trifluoroacetic Acid (TFA) (40 mL) carefully.
-
Note: The reaction is exothermic. If working on a larger scale (>50g), add TFA dropwise at 0°C. On this scale, room temperature addition is acceptable.
-
-
Reaction: Stir the homogeneous solution at room temperature for 16–24 hours.
-
Workup:
-
Remove excess TFA and silane under reduced pressure (rotary evaporator).
-
Dissolve the residue in 10% NaOH solution (100 mL).
-
Wash with Diethyl Ether (50 mL) to remove silicon byproducts (
). -
Acidify the aqueous layer with 6M HCl to precipitate the target acid.
-
-
Crystallization: Recrystallize the crude solid from Hexane/Ethyl Acetate (9:1) to obtain analytical purity.
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare your results against these criteria.
| Parameter | Specification | Diagnostic Note |
| Appearance | White crystalline solid | Yellowing indicates incomplete removal of silicon byproducts or oxidation. |
| Melting Point | 88–92°C (Estimated) | Sharp range (<2°C) confirms purity. |
| H-NMR (CDCl3) | Critical: The disappearance of the ketone signal and appearance of the benzylic triplet at ~2.6 ppm confirms reduction. | |
| IR Spectroscopy | 1705 | Absence of ketone peak at ~1680 |
Workflow Logic: Troubleshooting
Figure 2: Analytical decision tree for monitoring the reduction step.
References
-
Friedel-Crafts Acylation Mechanism & Regioselectivity
- Olah, G. A.
- Application: Confirms 4-position selectivity in 1,2-dialkylbenzenes due to steric hindrance
-
Source:
-
Ionic Hydrogenation (Silane/TFA)
- Kursanov, D. N., Parnes, Z. N., & Loim, N. M. (1974). Applications of Ionic Hydrogenation to Organic Synthesis. Synthesis, 1974(09), 633-651.
- Application: Establishes the system as a standard for reducing aryl ketones to methylenes.
-
Source:
- Alternative Reduction (Catalytic Hydrogenation)
-
Safety Data Sheets (SDS)
-
Aluminum Chloride Anhydrous.
-
1,2-Diethylbenzene.[9]
-
Sources
- 1. 4-(3,4-dimethylphenyl)butanoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. BJOC - Search Results [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. A comprehensive review on the silane-acid reduction of alkenes in organic synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07101A [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(3,4-Diethylphenyl)butanoic Acid
Welcome to the technical support center for the synthesis of 4-(3,4-diethylphenyl)butanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction yields.
Overview of the Synthetic Pathway
The most common and efficient route to synthesize 4-(3,4-diethylphenyl)butanoic acid involves a two-step process. First, a Friedel-Crafts acylation of 1,2-diethylbenzene with succinic anhydride forms the keto-acid intermediate, 4-oxo-4-(3,4-diethylphenyl)butanoic acid. This is followed by the reduction of the ketone functionality to a methylene group to yield the final product.
The choice of reduction method in the second step is critical and depends on the stability of other functional groups in the molecule. The two primary methods discussed are the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).
Experimental Workflow Diagram
Caption: High-level workflow for the synthesis of 4-(3,4-Diethylphenyl)butanoic acid.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Part 1: Friedel-Crafts Acylation
Question 1: My Friedel-Crafts acylation yield is very low, or the reaction has failed to proceed. What are the likely causes?
Answer: A low or non-existent yield in a Friedel-Crafts acylation typically points to issues with the reagents or reaction conditions. Here’s a checklist of potential causes:
-
Inactive Catalyst: The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), is extremely hygroscopic.[1] Exposure to atmospheric moisture will hydrolyze it, rendering it inactive.
-
Solution: Use a fresh, unopened bottle of anhydrous AlCl₃ or a properly stored, sealed container. Ensure all glassware is thoroughly dried (oven- or flame-dried) and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Stoichiometry of Catalyst: In acylation reactions using an acid anhydride, more than two equivalents of the Lewis acid are required. One equivalent coordinates with the anhydride to generate the acylium ion electrophile, and another coordinates with the product's carbonyl and carboxyl groups, which would otherwise deactivate the catalyst.
-
Solution: Use at least 2.2 equivalents of AlCl₃ relative to the succinic anhydride.
-
-
Impure Starting Materials: 1,2-diethylbenzene must be pure. Succinic anhydride should be free of succinic acid, which can interfere with the reaction. The solvent (e.g., nitrobenzene or 1,2-dichloroethane) must be anhydrous.
-
Insufficient Temperature: While some Friedel-Crafts reactions run at room temperature or below, this specific acylation may require gentle heating to initiate and proceed to completion.
-
Solution: After the initial addition of reagents, consider slowly warming the reaction mixture to 40-60°C and monitoring by TLC.[2]
-
Question 2: I'm observing a mixture of isomers in my product. How can I improve the regioselectivity of the acylation?
Answer: The formation of isomers is a common challenge in Friedel-Crafts reactions on substituted benzene rings.
-
Causality: The two ethyl groups on 1,2-diethylbenzene are ortho-para directing and activating. Acylation can occur at position 4 (para to one ethyl group and meta to the other) or position 3 (ortho to one ethyl group and meta to the other). The desired product comes from acylation at the C4 position, which is sterically less hindered and electronically favored. However, some acylation at C3 is possible.
-
Controlling Factors:
-
Reaction Temperature: Lowering the reaction temperature generally increases selectivity by favoring the thermodynamically more stable product and reducing the energy available to overcome the activation barrier for the formation of the sterically hindered isomer.
-
Solvent Choice: The choice of solvent can influence the steric bulk of the electrophile complex. In some cases, a bulkier solvent can enhance selectivity for the less hindered position.
-
Rate of Addition: Adding the succinic anhydride/AlCl₃ complex slowly to the diethylbenzene solution can help maintain a low concentration of the electrophile and prevent localized overheating, which can decrease selectivity.
-
Question 3: What is the correct work-up procedure for a Friedel-Crafts acylation? I'm experiencing product loss during this stage.
Answer: An improper work-up is a frequent cause of yield loss. The AlCl₃ complexed with the product must be carefully decomposed.
-
Standard Protocol:
-
Cool the reaction mixture in an ice bath.
-
Slowly and cautiously pour the reaction mixture onto crushed ice, often with the addition of concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and moves the aluminum salts into the aqueous layer. The acid ensures the carboxylic acid product remains protonated and insoluble in the aqueous layer.
-
Separate the organic layer. If a solid product precipitates, it can be collected by filtration.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.
-
Combine the organic extracts, wash with brine, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Part 2: Reduction of the Keto-Acid Intermediate
Question 4: I need to choose a reduction method. Should I use the Clemmensen or Wolff-Kishner reduction?
Answer: The choice depends entirely on the stability of your molecule to strongly acidic or basic conditions.
| Feature | Clemmensen Reduction | Wolff-Kishner Reduction |
| Conditions | Strongly acidic (conc. HCl)[3][4] | Strongly basic (KOH or NaOH) and high heat[5][6] |
| Reagents | Zinc amalgam (Zn(Hg)), conc. HCl[7][8] | Hydrazine (H₂NNH₂), KOH/NaOH in a high-boiling solvent (e.g., ethylene glycol)[9] |
| Best Suited For | Substrates stable in strong acid. Particularly effective for aryl-alkyl ketones.[3][10] | Substrates sensitive to acid but stable in strong base.[4][6] |
| Not Suitable For | Acid-sensitive groups (e.g., acetals, some esters, pyrroles).[4][10] | Base-sensitive groups (e.g., esters, lactones) or sterically hindered ketones.[5][9] |
For 4-oxo-4-(3,4-diethylphenyl)butanoic acid, both methods are generally viable as the molecule lacks other sensitive functional groups. The Clemmensen reduction is often a classical choice following a Friedel-Crafts acylation.[3]
Question 5: My Clemmensen reduction of the keto-acid is incomplete. What could be wrong?
Answer: The success of a Clemmensen reduction hinges on the activity of the zinc amalgam and the reaction setup.
-
Poor Zinc Amalgamation: The surface of the zinc must be properly activated and amalgamated with mercury to be effective.
-
Solution: Prepare fresh zinc amalgam just before the reaction. This typically involves washing zinc granules or powder with dilute HCl to remove any oxide layer, followed by treatment with a mercuric chloride (HgCl₂) solution. (Caution: Mercury compounds are highly toxic).
-
-
Insufficient Acid: The reaction requires concentrated hydrochloric acid. Using a dilute acid will not be effective.
-
Heterogeneous Reaction: This is a heterogeneous reaction occurring on the surface of the zinc.[10] Vigorous stirring is essential to ensure good contact between the substrate, the acid, and the metal.
-
Insoluble Substrate: If the keto-acid is not soluble in the aqueous acidic medium, a co-solvent like toluene or ethanol can be added to improve solubility and contact with the reagents.
Question 6: My Wolff-Kishner reduction is giving a low yield or side products. How can I optimize it?
Answer: The Wolff-Kishner reduction requires high temperatures and strongly basic conditions, which can be challenging to control.
-
Incomplete Hydrazone Formation: The first step is the formation of a hydrazone.[6][11] This equilibrium can be driven to completion by removing the water that is formed.
-
Solution (Huang-Minlon Modification): This is the most common and practical variation.[9][11] The ketone, hydrazine hydrate, and base (e.g., KOH) are heated together in a high-boiling solvent like diethylene glycol. Initially, the temperature is held around 110-130°C to form the hydrazone, allowing water to distill off. Then, the temperature is raised to ~200°C to effect the reduction and elimination of N₂ gas.[5]
-
-
Base Strength: A strong base like KOH or potassium tert-butoxide is necessary. The concentration must be high enough to deprotonate the hydrazone intermediate.
-
Side Reactions: Azine formation, where the hydrazone reacts with another molecule of the ketone, is a possible side reaction that can be minimized by using an excess of hydrazine.[6]
Mechanistic Diagrams
Friedel-Crafts Acylation Mechanism
Caption: Key steps in the Friedel-Crafts acylation mechanism.
Reduction Mechanisms Overview
Caption: Contrasting proposed pathways for Clemmensen and Wolff-Kishner reductions.
References
-
Clemmensen reduction - Wikipedia. Wikipedia. [Link]
-
Clemmensen Reduction - ChemTalk. ChemTalk. [Link]
-
Clemmensen Reduction – Mechanism, Reaction & Applications - Allen. Allen Career Institute. [Link]
-
Clemmensen Reduction reaction - BYJU'S. BYJU'S. [Link]
-
Friedel-Crafts Reaction. In Name Reactions in Organic Synthesis. [Link]
-
The Friedel and Crafts Reaction with Aliphatic Dibasic Acid Anhydrides - Organic Reactions. Organic Reactions. [Link]
-
Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry. Name Reaction Organic Chemistry. [Link]
-
friedel-crafts acylation of benzene. Chemguide. [Link]
-
Mechanism of Friedel-Crafts acylation with succinic anhydride - Chemistry Stack Exchange. Chemistry Stack Exchange. [Link]
-
Wolff–Kishner reduction - Wikipedia. Wikipedia. [Link]
-
Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry. McMurry - Organic Chemistry. [Link]
-
Wolff Kishner reduction mechanism - BYJU'S. BYJU'S. [Link]
Sources
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 4. Clemmensen Reduction | ChemTalk [chemistrytalk.org]
- 5. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Clemmensen Reduction – Mechanism, Reaction & Applications [allen.in]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. byjus.com [byjus.com]
- 11. byjus.com [byjus.com]
Stability of 4-(3,4-Diethylphenyl)butanoic acid under acidic and basic conditions
The following technical guide is designed as a specialized support resource for researchers working with 4-(3,4-Diethylphenyl)butanoic acid . It synthesizes chemical principles with practical troubleshooting protocols.
Executive Summary & Chemical Context
4-(3,4-Diethylphenyl)butanoic acid is a lipophilic carboxylic acid derivative. Its stability profile is governed by two structural features: the carboxylic acid tail (pH-sensitive solubility) and the electron-rich diethylphenyl ring (susceptible to electrophilic attack and oxidation).
While generally stable under standard laboratory conditions, this molecule exhibits distinct behaviors in extreme pH environments that can lead to solubility artifacts or specific degradation pathways (cyclization).
| Parameter | Characteristic |
| CAS (Analog) | See 4-(3,4-Dimethylphenyl)butanoic acid (5465-18-9) for structural comparison |
| Chemical Class | Phenylalkanoic Acid |
| pKa (Predicted) | ~4.7 – 4.8 (Carboxylic acid moiety) |
| LogP (Predicted) | ~3.5 – 4.0 (Highly Lipophilic) |
| Primary Risk | Intramolecular Cyclization (Acidic/Dehydrating conditions) |
Stability Profile Analysis
A. Acidic Conditions (pH < 4)[1]
-
Chemical State: The molecule exists in its protonated, neutral form (
). -
Solubility: Extremely low in aqueous acid. Expect precipitation if acidifying a stock solution.
-
Degradation Risk (Aqueous): Low. The carboxylic acid group is resistant to hydrolysis (as it is already an acid). The alkyl-phenyl bonds are stable to dilute mineral acids (HCl,
) at room temperature. -
Degradation Risk (Anhydrous/Strong Acid): High. Under dehydrating acidic conditions (e.g., Polyphosphoric acid, Methanesulfonic acid, or heating in conc.
), this molecule undergoes intramolecular Friedel-Crafts acylation to form a tetralone derivative (6,7-diethyl-1-tetralone).
B. Basic Conditions (pH > 8)
-
Chemical State: The molecule exists as the carboxylate anion (
). -
Solubility: High in aqueous base (forms sodium/potassium salts).
-
Degradation Risk: Negligible. The molecule is highly resistant to base-catalyzed degradation. Unlike esters or amides, there is no hydrolyzable functional group. The ethyl groups on the ring are stable to standard basic conditions.
Visualizing Reactivity & Pathways
The following diagram illustrates the pH-dependent equilibrium and the critical degradation pathway (Cyclization) that researchers must avoid.
Figure 1: Equilibrium states and the irreversible cyclization pathway triggered by strong acidic dehydration.
Troubleshooting Guide (FAQ)
Issue 1: "My sample precipitated immediately upon adding 0.1M HCl."
Diagnosis: This is not degradation ; it is a solubility limit issue. Mechanism: You have shifted the equilibrium from the soluble carboxylate salt to the insoluble protonated acid. Corrective Action:
-
Verify the pH.[1] If pH < 5, the compound will crash out of water.
-
Do not filter if you need to quantify the total amount.
-
Resolution: Add a co-solvent (Methanol, Acetonitrile, or DMSO) to maintain solubility at low pH, or back-titrate with NaOH if low pH is not strictly required.
Issue 2: "I see a new hydrophobic peak (RRT ~1.2) after heating in acidic methanol."
Diagnosis: You likely formed the Methyl Ester . Mechanism: Fisher Esterification. Carboxylic acids heated in alcohols with acid catalysts convert to esters. Corrective Action:
-
Avoid heating acidic alcoholic solutions.
-
Protocol Fix: If analyzing by HPLC, use a non-alcoholic mobile phase (e.g., Acetonitrile/Water) or ensure the sample preparation is kept cold and analyzed immediately.
Issue 3: "The sample turned yellow/brown after sitting in strong acid."
Diagnosis: Potential Oxidation or Sulfonation . Mechanism: The diethyl-substituted ring is electron-rich.
-
If
was used: Sulfonation of the ring may occur. -
If
was used: Nitration will occur rapidly. -
If exposed to air/light in acid: Benzylic oxidation of the ethyl groups (forming ketones or alcohols) is possible over long periods. Corrective Action: Use non-oxidizing acids (HCl, Phosphoric) and store under inert gas (
).
Validated Experimental Protocols
Protocol A: Forced Degradation Stress Test (Acid/Base)
Use this protocol to validate the stability of your specific batch.
Materials:
-
1 mg/mL stock solution of 4-(3,4-Diethylphenyl)butanoic acid in Acetonitrile.
-
1M HCl and 1M NaOH.
-
HPLC System (C18 Column).
Workflow:
-
Acid Stress: Mix 1 mL Stock + 1 mL 1M HCl. Heat at 60°C for 4 hours.
-
Base Stress: Mix 1 mL Stock + 1 mL 1M NaOH. Heat at 60°C for 4 hours.
-
Control: Mix 1 mL Stock + 1 mL Water. Keep at RT.
-
Neutralization: Cool samples. Neutralize Acid sample with 1 mL 1M NaOH; Neutralize Base sample with 1 mL 1M HCl.
-
Analysis: Inject all samples into HPLC.
-
Pass Criteria: Purity of stressed samples > 99.0% relative to Control.
-
Fail Criteria: Appearance of new peaks > 0.5%. (Note: In Acid stress, look for the Tetralone peak which will be more non-polar/retained than the parent).
-
Protocol B: Solubility Reconstitution
Use this when preparing bio-assay stock solutions.
-
Weigh solid acid.
-
Dissolve in DMSO first (make a 100 mM stock).
-
Dilute into aqueous buffer.
-
Caution: If diluting into pH 7.4 PBS, ensure final concentration is < 100 µM to avoid precipitation.
-
Tip: If higher concentration is needed, adjust buffer pH to 8.0-8.5 to ensure ionization.
-
References & Authority
-
Friedel-Crafts Cyclization Kinetics: Gore, P. H. (1955). "The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons." Chemical Reviews. (Establishes the mechanism for phenylalkanoic acid cyclization to tetralones in strong acid).
-
Carboxylic Acid Stability: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General authority on carboxylic acid resistance to hydrolysis and susceptibility to esterification).
-
Solubility of Phenylalkanoic Acids: Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. (Defines the pH-solubility profile
vs pH for lipophilic acids). -
Analogous Compound Data: PubChem Compound Summary for 4-(4-Ethylphenyl)butanoic acid (CID 231606). (Used for structural property inference).[2]
Sources
Minimizing side reactions during 4-(3,4-Diethylphenyl)butanoic acid functionalization
Welcome to the Technical Support Center. I am Dr. Aris Thorne, Senior Application Scientist.
Below is a comprehensive troubleshooting and optimization guide for 4-(3,4-Diethylphenyl)butanoic acid . This molecule presents a classic "Trojan Horse" challenge in organic synthesis: it appears to be a simple carboxylic acid, but the electron-rich 3,4-diethylphenyl ring combined with the flexible propyl linker creates a high propensity for intramolecular cyclization (tetralone formation) and benzylic oxidation .
This guide is structured to help you navigate these specific reactivity profiles.
Quick Reference: Chemical Profile
| Feature | Implication | Risk Level |
| Electron-Rich Ring | The two ethyl groups activate the ring (ortho/para directors). | High: Makes the ring a "super-nucleophile" for intramolecular electrophiles. |
| Propyl Linker (C4) | Perfect length for forming a 6-membered ring. | Critical: Thermodynamic preference for tetralone formation over intermolecular reactions. |
| Benzylic Protons | Ethyl groups have | Moderate: Risk of oxidation to acetophenones or alcohols upon storage or aerobic heating. |
Module 1: Preventing Intramolecular Cyclization (The "Tetralone" Trap)
Q: I am trying to form an amide using Thionyl Chloride (
A: You have inadvertently synthesized a tetralone derivative.
By converting the carboxylic acid to an acid chloride using
The Fix:
-
Abandon Acid Chlorides: Do not use
, , or . These reagents are too aggressive for this substrate. -
Switch to "Soft" Activation: Use coupling agents that form active esters rather than acyl chlorides.
-
Recommended: HATU, EDC/HOBt, or T3P (Propylphosphonic anhydride).
-
Mechanism: These reagents form an intermediate that is reactive enough for an amine but generally too sterically bulky or electronically "soft" to trigger the intramolecular Friedel-Crafts attack on the ring efficiently.
-
Q: Can I use Fischer Esterification (Acid + Alcohol +
A: Proceed with extreme caution.
Strong Brønsted acids like Sulfuric Acid (
The Protocol (Safe Esterification): Instead of acid catalysis, use Base-Promoted Alkylation :
-
Dissolve 4-(3,4-Diethylphenyl)butanoic acid in DMF or Acetone.
-
Add
or (1.5 - 2.0 eq). -
Add the corresponding Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide).
-
Stir at RT. Why this works: The carboxylate anion is nucleophilic, but the carbonyl carbon is never activated as an electrophile, rendering cyclization mechanistically impossible.
Visualization: The Competition Between Amidation and Cyclization
Caption: Path A (Red) shows the risk of using acid chlorides leading to cyclization. Path B (Green) utilizes active esters to favor the desired intermolecular reaction.
Module 2: Benzylic Oxidation & Stability
Q: My white solid starting material has turned yellow/brown after storage. Is it still usable?
A: The color change indicates benzylic oxidation .
The ethyl groups at positions 3 and 4 have "benzylic" hydrogens (the
Troubleshooting Protocol:
-
Check 1H NMR: Look for a new multiplet around 4.8–5.0 ppm (benzylic alcohol) or a loss of the ethyl quartet pattern coupled with new aromatic signals shifted downfield (ketone formation).
-
Purification: If oxidation is <5%, you can often recrystallize from Hexanes/Ethyl Acetate. If >10%, column chromatography is required (Oxidized products are much more polar).
-
Prevention: Store under Argon/Nitrogen at -20°C.
Q: I need to perform a reaction at high temperature (
A: You cannot "protect" them, but you can suppress the radical mechanism.
-
Degas Solvents: Sparge all solvents with Nitrogen/Argon for 15 minutes before heating.
-
Add BHT: Add 1 mol% of BHT (Butylated hydroxytoluene) as a radical scavenger if your reaction mechanism tolerates it.
Module 3: Troubleshooting Decision Tree
Use this logic flow to identify the source of your impurity.
Caption: Diagnostic flow for identifying common side reactions based on mass spectral shifts.
Module 4: Recommended Experimental Conditions
Based on the reactivity profile, here are the "Golden Standard" conditions for functionalizing 4-(3,4-Diethylphenyl)butanoic acid.
| Reaction Type | Recommended Reagents | Solvent | Temperature | Notes |
| Amide Coupling | HATU (1.1 eq), DIPEA (2.0 eq) | DMF or DCM | Pre-activate acid for 5 mins before adding amine. Avoid heating. | |
| Esterification | Acetone or DMF | RT | Safest method. Avoids acid catalysis entirely. | |
| Reduction (to Alcohol) | THF | Borane reduces acids faster than esters/ketones and avoids radical conditions. | ||
| Friedel-Crafts (Intentional) | Polyphosphoric Acid (PPA) | Neat | Only use if you want the tetralone. |
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 21: Electrophilic Aromatic Substitution - Intramolecular reactions).
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Comprehensive review on coupling agents to avoid side reactions).
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (Section on Friedel-Crafts cyclization kinetics).
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Discussion on benzylic oxidation mechanisms).
Sources
Validation & Comparative
A Comparative Guide to the Chromatographic Separation of 4-(3,4-Diethylphenyl)butanoic Acid from Starting Materials
For researchers, scientists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth technical comparison of chromatographic strategies for the separation of 4-(3,4-Diethylphenyl)butanoic acid from its key starting materials and process-related impurities. By examining the underlying chemical principles and presenting supporting experimental frameworks, this document serves as a practical resource for developing robust and efficient purification protocols.
The Separation Challenge: Understanding the Synthetic Landscape
The synthesis of 4-(3,4-Diethylphenyl)butanoic acid typically proceeds via a two-step route, which informs the nature of the potential impurities requiring separation.
-
Friedel-Crafts Acylation: 1,2-Diethylbenzene is reacted with succinic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form the intermediate, 4-(3,4-diethylphenyl)-4-oxobutanoic acid.
-
Reduction: The keto group of the intermediate is then reduced to a methylene group to yield the final product. A common method for this transformation is the Clemmensen reduction (using zinc amalgam and hydrochloric acid).
This synthetic pathway introduces a predictable set of impurities that must be resolved from the final product:
-
Unreacted Starting Materials: 1,2-Diethylbenzene and succinic anhydride.
-
Keto-acid Intermediate: 4-(3,4-diethylphenyl)-4-oxobutanoic acid.
-
Positional Isomers: The Friedel-Crafts reaction can potentially yield positional isomers of the keto-acid intermediate, such as 4-(2,3-diethylphenyl)-4-oxobutanoic acid, which would subsequently be reduced to the corresponding butanoic acid isomer.
The primary chromatographic challenge lies in the separation of compounds with similar structural features and polarities, particularly the final product from its keto-acid precursor and any positional isomers.
Figure 1: Synthetic pathway and potential impurities.
Comparative Analysis of Chromatographic Methodologies
The choice of chromatographic mode is critical for achieving the desired separation. Here, we compare the two most pertinent approaches: Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC).
Reversed-Phase (RP) Chromatography: The Workhorse of Pharmaceutical Analysis
In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. Separation is primarily driven by hydrophobic interactions; more nonpolar compounds are retained longer on the column.
Causality Behind Experimental Choices in RP-HPLC:
-
Stationary Phase Selection:
-
C18 (Octadecyl): This is the most common and a good starting point for method development due to its strong hydrophobic retention. It is effective at separating the nonpolar 1,2-diethylbenzene from the more polar carboxylic acids.
-
Phenyl-Hexyl: This stationary phase offers alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes. This can be particularly advantageous for separating the positional isomers of diethylphenylbutanoic acid, where subtle differences in the electronic structure of the aromatic ring can be exploited. Phenyl columns can sometimes provide better separation of aromatic compounds compared to C18 phases.[1]
-
-
Mobile Phase Composition:
-
Solvent System: A mixture of water and a miscible organic solvent like acetonitrile or methanol is standard. Acetonitrile is often preferred for its lower viscosity and UV transparency at lower wavelengths.
-
pH Control: The retention of the acidic target compound and its keto-acid precursor is highly dependent on the pH of the mobile phase.[2] At a pH well below the pKa of the carboxylic acid group (typically around 4-5), the acids will be in their neutral, protonated form. This increases their hydrophobicity and, consequently, their retention on a C18 column, leading to better separation from more polar, uncharged impurities. The use of a buffer, such as phosphate or formate, is essential for maintaining a stable pH and ensuring reproducible retention times.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An Alternative for Polar Analytes
HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a nonpolar organic solvent, typically acetonitrile, with a small amount of aqueous buffer.[3] This creates a water-enriched layer on the surface of the stationary phase, and separation is achieved through partitioning of polar analytes into this layer.
Causality Behind Experimental Choices in HILIC:
-
Stationary Phase Selection: A polar stationary phase, such as bare silica, is required.
-
Mobile Phase Composition: The mobile phase consists of a high percentage of organic solvent (e.g., >80% acetonitrile) and a small amount of aqueous buffer (e.g., ammonium formate or ammonium acetate). In HILIC, increasing the aqueous content of the mobile phase decreases retention, which is the opposite of RP-HPLC.[4] HILIC can be particularly useful for separating highly polar compounds that are poorly retained in reversed-phase mode.[5] In this specific separation, HILIC could offer a different elution order and selectivity, potentially resolving impurities that are challenging to separate by RP-HPLC.
Experimental Protocols
The following protocols are designed as robust starting points for the separation of 4-(3,4-Diethylphenyl)butanoic acid and its related impurities.
Protocol 1: Reversed-Phase HPLC Method
This method is optimized for the separation of the target compound from its less polar starting material (1,2-diethylbenzene) and its more polar keto-acid precursor.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 30% B
-
18.1-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.[6]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Sources
- 1. researchgate.net [researchgate.net]
- 2. separation of positional isomers - Chromatography Forum [chromforum.org]
- 3. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
